molecular formula C12H17NO B1488409 1-[(Benzylamino)methyl]cyclobutan-1-ol CAS No. 1601167-65-0

1-[(Benzylamino)methyl]cyclobutan-1-ol

Cat. No.: B1488409
CAS No.: 1601167-65-0
M. Wt: 191.27 g/mol
InChI Key: LSCNVLSDQNIRJG-UHFFFAOYSA-N
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Description

1-[(Benzylamino)methyl]cyclobutan-1-ol is a chemical compound that features a cyclobutanol ring with a benzylamino group attached to the first carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(Benzylamino)methyl]cyclobutan-1-ol can be synthesized through several synthetic routes. One common method involves the reaction of cyclobutanone with benzylamine under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid, and is conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[(Benzylamino)methyl]cyclobutan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound, leading to the formation of corresponding ketones or carboxylic acids.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the compound to form the corresponding amine.

  • Substitution: Nucleophilic substitution reactions can occur with suitable electrophiles, such as alkyl halides, under basic conditions.

Major Products Formed:

  • Oxidation: Cyclobutanone derivatives or carboxylic acids.

  • Reduction: Cyclobutanamine derivatives.

  • Substitution: Alkylated cyclobutanols.

Scientific Research Applications

1-[(Benzylamino)methyl]cyclobutan-1-ol has several scientific research applications across various fields:

  • Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.

  • Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which 1-[(Benzylamino)methyl]cyclobutan-1-ol exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system and the specific interactions of the compound.

Comparison with Similar Compounds

  • Benzylamine

  • Cyclobutanone

  • Cyclobutanamine derivatives

  • Alkylated cyclobutanols

This comprehensive overview highlights the significance of 1-[(Benzylamino)methyl]cyclobutan-1-ol in scientific research and its potential applications across various fields

Properties

IUPAC Name

1-[(benzylamino)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-12(7-4-8-12)10-13-9-11-5-2-1-3-6-11/h1-3,5-6,13-14H,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCNVLSDQNIRJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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